molecular formula C7F14 B1143323 Perfluorohept-2-ene CAS No. 1582-32-7

Perfluorohept-2-ene

Cat. No. B1143323
CAS RN: 1582-32-7
M. Wt: 350.05
InChI Key:
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Description

Perfluorohept-2-ene is a fluorinated olefin, a type of compound characterized by its fluorocarbon chains. These compounds are notable for their unique physical and chemical properties, such as high thermal stability and resistance to solvents.

Synthesis Analysis

The synthesis of perfluorinated olefins, including Perfluorohept-2-ene, often involves high-temperature reactions or photochemical processes. For example, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) at 325 °C, and its isomerisation to perfluoro-2,3-dimethylbut-1-ene is efficiently achieved under UV irradiation (Bell et al., 1980).

Molecular Structure Analysis

The molecular structure of perfluorinated olefins like Perfluorohept-2-ene is characterized by the presence of strong carbon-fluorine bonds. In a study, the molecular structure of a related compound, perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene), was analyzed using gas-phase electron diffraction, revealing specific bond lengths and angles that are typical of fluorinated compounds (Beagley et al., 1986).

Chemical Reactions and Properties

Perfluorohept-2-ene, like other perfluoroalkenes, undergoes various reactions under different conditions. For instance, perfluoro-2-methylpent-2-ene, a similar compound, reacts with azoles, resulting in the replacement of the vinylic fluorine atom or, in some cases, the formation of allylic fluorine substitution products (Furin & Rogoza, 1997).

Scientific Research Applications

Application 1: Proton Exchange Membrane (PEM) Fuel Cells

  • Scientific Field : Organometallic Chemistry
  • Summary of the Application : The aim of the research was the synthesis and characterization of new perfluorinated monomers, similar to Nafion®, for potential and future applications in proton exchange membrane (PEM) fuel cells .
  • Methods of Application or Experimental Procedures : The researchers focused on the synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer . They attempted three main synthetic strategies: organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .
  • Results or Outcomes : Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure. In this condition, plasma polymerization likely occurs mainly by rupture of the π bond in the monomer molecule .

Application 2: Deacidification of Paper

  • Scientific Field : Conservation Science
  • Summary of the Application : Perfluoroheptane, which is similar to Perfluorohept-2-ene, is used in the deacidification of paper . This process is crucial in the preservation of old and valuable documents, as it helps to neutralize the acids that cause paper to become brittle and discolored over time .
  • Methods of Application or Experimental Procedures : The paper is treated with a medium carrying powdered magnesium oxide, which is suspended in perfluoroheptane . The perfluoroheptane carries the magnesium oxide into the paper, where it reacts with and neutralizes the acids .
  • Results or Outcomes : The result is a significant increase in the lifespan of the treated paper . The paper retains its flexibility and color for a longer period of time, and is less likely to suffer damage from acid hydrolysis .

Safety And Hazards

When handling Perfluorohept-2-ene, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHJWZHBCXGSAY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895284
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohept-2-ene

CAS RN

24010-46-6
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
… Composite spectra of PF alkenes measured at 25 C from ≥10 individual measurements for perfluorohept-2-ene (red), perfluorohept-1-ene (blue), and perfluorohex-1-ene (green). The y…
Number of citations: 5 www.sciencedirect.com
AM Jubb, T Gierczak, M Baasandorj, RL Waterland… - pstorage-acs-6854636.s3 …
a Quoted uncertainties are 2σ from the precision of the linear least-squares fit to the data. b Global fits correspond to linear regression fits to the combined data from all experiments for …
TJ Johnson, TJ Baker, RG Tonkyn, TL Myers… - Applied Industrial …, 2023 - opg.optica.org
… 1 for perfluorohept-1-ene and perfluorohept-2-ene, illustrating the presence of distinguishing spectral signatures due to the different arrangement of atoms in the molecular structure. …
Number of citations: 0 opg.optica.org
AN Il'in, GG Furin - Journal" Fluorine Notes, 2008 - notes.fluorine1.ru
… Thus, perfluorobutylcyclopropane produces the mixture of perfluorohept3-ene and perfluorohept-2-ene under the influence SbF5of at temperature of 100 [148]. …
Number of citations: 8 notes.fluorine1.ru
OE Petrova, MA Kurykin - Russian Chemical Bulletin, 2001 - Springer
… We found that monohydroperfluoroalk-2-enes, such as 3H-perfluoropent-2-ene, 3H-perfluorohex-2-ene, and 3H-perfluorohept-2-ene (1à ñ), also react readily with aqueous NH3 in …
Number of citations: 5 link.springer.com
GG FURIN - Journal" Fluorine Notes, 2000 - notes.fluorine1.ru
Experimental data in the last decade on the synthesis of fluoroorganic compounds by the reaction of internal perfluoroolefins with nucleophilic reagents and a direct fluorination with …
Number of citations: 6 notes.fluorine1.ru

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